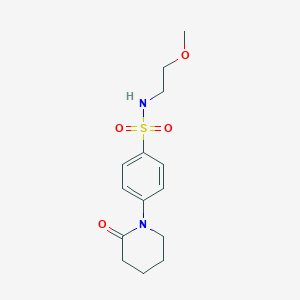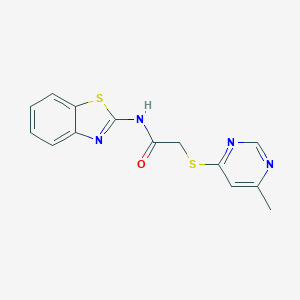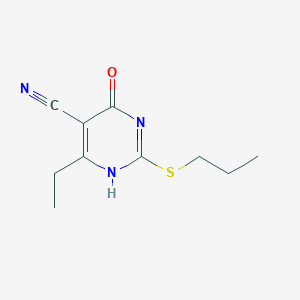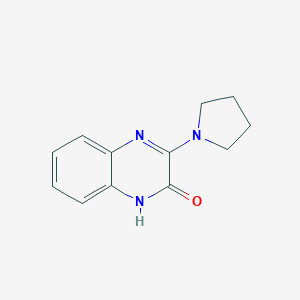![molecular formula C18H14N2S B253887 4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile](/img/structure/B253887.png)
4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile is an organic compound that features a quinoline moiety linked to a benzonitrile group via a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile typically involves the reaction of 4-methylquinoline-2-thiol with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction where 4-methylquinoline-2-thiol reacts with 4-chloromethylbenzonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nucleophilic substitution reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its quinoline moiety.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline moiety is known to interact with DNA and enzymes, suggesting potential mechanisms involving DNA intercalation or enzyme inhibition .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolinyl-pyrazoles: Investigated for their pharmacological properties.
Uniqueness
4-{[(4-methyl-2-quinolinyl)sulfanyl]methyl}benzonitrile is unique due to its specific combination of a quinoline moiety and a benzonitrile group linked via a thioether linkage. This structure imparts distinct chemical and biological properties that differentiate it from other quinoline derivatives.
特性
分子式 |
C18H14N2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
4-[(4-methylquinolin-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H14N2S/c1-13-10-18(20-17-5-3-2-4-16(13)17)21-12-15-8-6-14(11-19)7-9-15/h2-10H,12H2,1H3 |
InChIキー |
TTYMQKTYCZLQGS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide](/img/structure/B253806.png)





![2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B253815.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253819.png)
![N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253820.png)
![6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253823.png)


![2-(4-METHOXYPHENOXY)-1-{2-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE](/img/structure/B253831.png)
![2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B253834.png)
